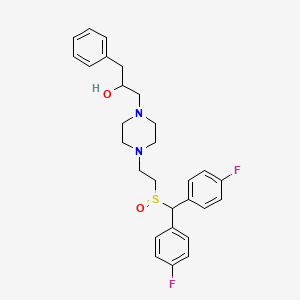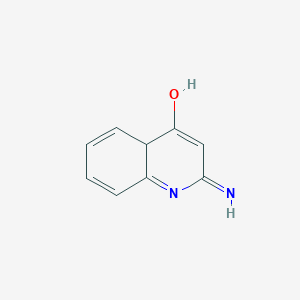
5-Propyl-1,5-dihydroimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyl-1,5-dihydroimidazol-2-one is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a propyl group attached to the nitrogen atom at the 5-position and a carbonyl group at the 2-position. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-1,5-dihydroimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a propyl-substituted amine with a carbonyl compound, followed by cyclization to form the imidazole ring. The reaction conditions often involve the use of catalysts such as nickel or palladium, and the process may be carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 5-Propyl-1,5-dihydroimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The propyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include imidazole N-oxides, alcohol derivatives, and various substituted imidazoles .
Scientific Research Applications
5-Propyl-1,5-dihydroimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 5-Propyl-1,5-dihydroimidazol-2-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in critical pathways. For example, it has been shown to interact with GABA receptors, leading to potential anticonvulsant effects . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
1,3-Diazole: A basic imidazole structure without the propyl group.
1-Phenyl-1H-imidazole: An imidazole with a phenyl group at the 1-position.
4,5-Dihydro-1H-imidazole: A reduced form of imidazole with hydrogenation at the 4 and 5 positions.
Uniqueness: 5-Propyl-1,5-dihydroimidazol-2-one is unique due to the presence of the propyl group, which imparts specific chemical and physical properties. This substitution can influence its reactivity, solubility, and biological activity, making it distinct from other imidazole derivatives .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
5-propyl-1,5-dihydroimidazol-2-one |
InChI |
InChI=1S/C6H10N2O/c1-2-3-5-4-7-6(9)8-5/h4-5H,2-3H2,1H3,(H,8,9) |
InChI Key |
NYSSTGCCLXOUMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C=NC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![(6aR)-1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium;iodide](/img/structure/B12366296.png)



![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)


![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12366327.png)


